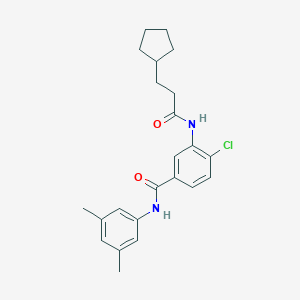![molecular formula C19H21NO4 B309405 Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309405.png)
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate, also known as Methyl 4-tert-butyl-2-hydroxy-5-(N-tert-butoxycarbonyl)-anilino benzoate, is a chemical compound that belongs to the class of benzoylphenylureas. It is a white crystalline powder that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate involves the inhibition of the proteasome. The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins. Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins. This accumulation can induce cell death in cancer cells.
Biochemical and Physiological Effects
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
One limitation of using Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate in lab experiments is its potential toxicity. It has been found to be toxic to some normal cells, which could limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which could make it difficult to predict its effects in vivo.
Future Directions
There are several future directions for the research of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate. One direction is to investigate its potential as an anti-cancer agent. Further studies could be conducted to determine its efficacy in vivo and to investigate its potential in combination with other anti-cancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. Further studies could be conducted to determine its efficacy in the treatment of inflammatory diseases.
Finally, further studies could be conducted to elucidate the mechanism of action of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate. This could lead to a better understanding of its effects in vivo and could aid in the development of more effective therapies.
Synthesis Methods
The synthesis of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate involves the reaction of 4-tert-butylbenzoyl chloride with 2-amino-4-methoxybenzoic acid to form 4-tert-butylbenzoyl-2-amino-4-methoxybenzoic acid. This intermediate is then reacted with methyl chloroformate to form Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate.
Scientific Research Applications
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate is commonly used in scientific research as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells. Therefore, Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been investigated as a potential anti-cancer agent.
properties
Product Name |
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)13-7-5-12(6-8-13)17(22)20-14-9-10-16(21)15(11-14)18(23)24-4/h5-11,21H,1-4H3,(H,20,22) |
InChI Key |
IMWOXCSGKUKFPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309322.png)
![Methyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309323.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309324.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
